2-(3-Hydroxyphenyl)succinic acid

Catalog No.
S13663175
CAS No.
M.F
C10H10O5
M. Wt
210.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Hydroxyphenyl)succinic acid

Product Name

2-(3-Hydroxyphenyl)succinic acid

IUPAC Name

2-(3-hydroxyphenyl)butanedioic acid

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

InChI

InChI=1S/C10H10O5/c11-7-3-1-2-6(4-7)8(10(14)15)5-9(12)13/h1-4,8,11H,5H2,(H,12,13)(H,14,15)

InChI Key

YBPDFQPNAFMYKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C(CC(=O)O)C(=O)O

2-(3-Hydroxyphenyl)succinic acid is an organic compound characterized by its unique molecular structure, which includes a phenolic hydroxyl group at the meta position relative to the carboxylic acid groups. This compound is part of the broader category of succinic acid derivatives, which are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The compound's chemical formula is C10_{10}H10_{10}O4_{4}, and it features two carboxylic acid groups (-COOH) and a hydroxyl group (-OH) attached to a phenyl ring.

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, potentially leading to various ketones or aldehydes.
  • Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The hydroxyl group can undergo nucleophilic substitution reactions, allowing for the introduction of other functional groups.

The specific products formed from these reactions depend on the conditions and reagents used, making it versatile in synthetic organic chemistry.

Research indicates that 2-(3-Hydroxyphenyl)succinic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and antioxidant properties, which may be attributed to its ability to scavenge free radicals and modulate inflammatory pathways. Such properties make it a candidate for therapeutic applications in conditions like cancer and neurodegenerative diseases. Additionally, its structural similarity to other phenolic compounds suggests it may interact with various biological targets, enhancing its pharmacological potential.

The synthesis of 2-(3-Hydroxyphenyl)succinic acid can be achieved through several methods:

  • Condensation Reactions: A common method involves the reaction of 3-hydroxybenzaldehyde with malonic acid in the presence of a base (e.g., sodium ethoxide), followed by heating under reflux.
  • Decarboxylation: After initial synthesis, decarboxylation can be performed to yield more complex derivatives.
  • Industrial Methods: Industrial synthesis may utilize continuous flow reactors to optimize yield and purity, employing techniques such as chromatography for purification.

2-(3-Hydroxyphenyl)succinic acid has diverse applications:

  • Pharmaceuticals: Due to its biological activity, it is explored as a potential therapeutic agent for anti-inflammatory and antioxidant treatments.
  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Materials Science: The compound can be utilized in the development of specialty chemicals and polymers.

Studies on 2-(3-Hydroxyphenyl)succinic acid have focused on its interactions with various biological systems. For instance, research has shown that it can modulate signaling pathways involved in inflammation and oxidative stress. Its interaction with cellular components suggests potential roles in metabolic pathways and disease mechanisms.

Several compounds share structural similarities with 2-(3-Hydroxyphenyl)succinic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
2-(4-Hydroxyphenyl)succinic acidHydroxyl group at para positionDifferent reactivity due to para substitution
2-(3-Methylphenyl)succinic acidMethyl group at meta positionAltered lipophilicity affects biological activity
2-(3-Methoxyphenyl)succinic acidMethoxy group at meta positionEnhanced solubility compared to hydroxyl variant

Uniqueness

The uniqueness of 2-(3-Hydroxyphenyl)succinic acid lies in its specific positioning of functional groups, which influences both its chemical reactivity and biological activity. The meta position of the hydroxyl group differentiates it from similar compounds, potentially affecting its pharmacokinetics and interaction with biological targets.

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

210.05282342 g/mol

Monoisotopic Mass

210.05282342 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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